4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12(2)25-14-10-8-13(9-11-14)17(23)20-19-22-21-18(26-19)15-6-4-5-7-16(15)24-3/h4-12H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFQMNFUFJXKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions. This reaction forms the 1,3,4-thiadiazole core.
Substitution Reactions: The 2-methoxyphenyl group is introduced through a substitution reaction, where an appropriate phenyl derivative reacts with the thiadiazole core.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the substituted thiadiazole with an isopropoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing thiadiazole moieties exhibit promising antiviral properties. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various viral strains, including HIV and dengue virus. The structural characteristics of 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide may enhance its interaction with viral proteins, potentially leading to the development of new antiviral agents .
Anticancer Properties
The compound's design suggests it could be effective in targeting cancer cells. A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the importance of thiadiazole derivatives in cancer therapy . The specific mechanism of action for this compound remains to be fully elucidated but may involve apoptosis induction in tumor cells.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. The presence of the isopropoxy group and methoxyphenyl substituent in this compound enhances its solubility and bioavailability, which are essential factors for drug development. SAR studies have demonstrated that modifications to the thiadiazole ring can significantly influence biological activity .
Organic Electronics
Thiadiazole derivatives are being explored for their applications in organic electronics due to their electronic properties. The incorporation of this compound into organic semiconductors may improve charge transport characteristics and stability . This application could lead to advancements in organic photovoltaic devices and field-effect transistors.
Photovoltaic Applications
The compound's potential as a material for solar cells is under investigation. Its unique electronic structure may facilitate light absorption and charge separation processes critical for efficient energy conversion in photovoltaic systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Structural Features :
- 1,3,4-Thiadiazole Core : Imparts rigidity and electronic diversity, enabling interactions with biological targets.
- 4-Isopropoxybenzamide Group : The isopropoxy chain increases steric bulk and may modulate solubility and bioavailability compared to smaller alkoxy groups (e.g., methoxy).
Formation of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine via cyclization of thiosemicarbazide derivatives.
Acylation with 4-isopropoxybenzoyl chloride in pyridine under controlled temperatures to yield the final product .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives
Notes:
Key Findings :
- Anticancer Activity: Thiadiazoles with electron-withdrawing groups (e.g., cyano, oxopyridinyl) exhibit pro-apoptotic effects via mitochondrial pathways .
- Antimicrobial Potential: The thiazole derivative in inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism, suggesting a pathway for the target compound to explore .
- Agricultural Applications : Methoxy-substituted analogs () demonstrate pesticidal activity, which may extend to the isopropoxy variant with optimized pharmacokinetics .
Biological Activity
4-Isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial , anti-inflammatory , and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.44 g/mol. The structure consists of an isopropoxy group attached to a benzamide linked to a thiadiazole ring.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the inhibition of specific kinases such as EGFR and HER-2, which are critical in cancer proliferation.
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties. The compound has been tested against several bacterial strains and fungi, demonstrating varying degrees of inhibition. The structure-activity relationship (SAR) suggests that modifications on the thiadiazole ring enhance its antimicrobial efficacy.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound shows potential anti-inflammatory effects. Thiadiazoles have been documented to reduce inflammatory markers in various in vitro models.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Mechanism : A study focused on the inhibition of EGFR and HER-2 by thiadiazole derivatives demonstrated that specific substitutions on the thiadiazole ring could enhance binding affinity and selectivity towards these targets. This led to significant reductions in cell viability in treated cancer cell lines compared to controls .
- Antimicrobial Efficacy : In another investigation, the compound was evaluated against multi-drug resistant bacterial strains. Results showed that it inhibited bacterial growth effectively, indicating its potential as a lead compound for developing new antibiotics .
- Inflammation Reduction : A recent study highlighted the anti-inflammatory properties of related thiadiazole compounds in an animal model of arthritis, where treated groups exhibited lower levels of pro-inflammatory cytokines compared to untreated controls .
Q & A
Q. What are the established synthetic routes for 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The compound is synthesized via a two-step protocol:
Formation of the 1,3,4-thiadiazol-2-amine core : Reacting thiosemicarbazide derivatives with substituted carboxylic acids in the presence of POCl₃ under reflux (e.g., 90°C for 3 hours, pH adjustment to 8–9 for precipitation) .
Benzamide coupling : The amine intermediate is reacted with 4-isopropoxybenzoyl chloride in pyridine at 273 K, followed by warming to room temperature. Recrystallization from ethanol yields the pure product .
Optimization Tips :
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice). For example, planar thiadiazole and benzene rings with dihedral angles <10° indicate conjugation .
- Spectroscopy :
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 412.1).
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s biological activity, particularly in cancer models?
- AKT/ERK pathway inhibition : Analogous thiadiazole-benzamide derivatives (e.g., FABT) induce cell cycle arrest (G1/S phase) in NSCLC cells by downregulating phosphorylated AKT and ERK1/2 .
- Apoptosis induction : Structural analogs activate caspase-3/9 and reduce Bcl-2/Bax ratios, suggesting mitochondrial apoptosis pathways .
Experimental Design : - Use MTT assays to quantify IC₅₀ values across cell lines (e.g., HeLa, MCF-7).
- Validate targets via Western blotting (AKT, ERK, cyclin D1) and flow cytometry (cell cycle analysis) .
Q. How do structural modifications (e.g., substituents on the benzamide or thiadiazole) influence bioactivity?
- Thiadiazole modifications : Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhance anticancer potency by improving membrane permeability .
- Benzamide substituents : Bulky groups (e.g., isopropoxy) increase steric hindrance, potentially reducing off-target interactions .
Case Study : - N-(5-(2-Cyanophenyl)-thiadiazol-2-yl)benzamide derivatives show 10-fold higher activity (GI₅₀ = 1.2 µM in HL-60) compared to methoxy-substituted analogs .
Q. What computational tools are used to predict ADMET properties and binding modes?
- Molecular docking (AutoDock/Vina) : Predict interactions with kinases (e.g., ERK2’s ATP-binding pocket: hydrogen bonds with Met108, hydrophobic contacts with Leu156) .
- ADMET prediction (QikProp) : Analogous compounds exhibit favorable oral bioavailability (%HOA >70%), moderate logP (2.5–3.5), and low CYP450 inhibition risk .
Data Contradictions and Resolution
Q. Why do some studies report divergent biological activities for structurally similar compounds?
- Cell line variability : Sensitivity differences (e.g., HeLa vs. MCF-7) arise from variations in transporter expression or metabolic enzymes .
- Assay conditions : Viability assays (MTT vs. resazurin) may yield conflicting IC₅₀ values due to detection sensitivity .
Resolution : - Standardize assays (e.g., ATP-based luminescence for cytotoxicity).
- Validate hits in in vivo models (e.g., xenografts) to confirm translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
